N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Anticancer Activities
Researchers have explored the antimalarial and anticancer potential of furan-amidines and their analogs, including oxazole-amidine derivatives. One study evaluated novel analogs for inhibition of NQO2 (NRH: quinone oxidoreductase 2), showing some compounds, particularly an oxazole-amidine analogue, exhibited inhibitory growth effects on Plasmodium falciparum with an IC50 value of 0.3 μM (Alnabulsi et al., 2018). This suggests potential applications in malaria treatment and chemoprevention strategies against certain cancers.
Neuropharmacological Potential
The neuropharmacological activities of oxazole derivatives have been investigated, highlighting their antidepressant and antianxiety effects. Compounds derived from furan-2-yl with oxazole structures were synthesized and evaluated for their antidepressant and antianxiety properties, showing significant activity in behavioral tests. This research points to the therapeutic potential of these compounds in treating neurodegenerative diseases and mood disorders (Kumar et al., 2013).
Antimicrobial and Antiurease Activities
The antimicrobial and antiurease activities of furan and oxazole derivatives have been explored, with some compounds showing effective inhibition against a variety of bacterial strains and urease enzymes. This suggests their potential as lead compounds for the development of new antimicrobial and antiurease agents (Sokmen et al., 2014).
Material Science and Energetic Materials
In the field of materials science, derivatives of furazan-oxazoles have been synthesized for potential use in high-performance energetic materials. These compounds exhibit high density, moderate thermal stability, and excellent detonation properties, indicating their application in the development of explosives and propellants (Zhang & Shreeve, 2014).
Mechanism of Action
Target of Action
Similar compounds such as furan derivatives have been found to interact with multiple receptors , and they have shown a wide range of biological activities .
Mode of Action
Furan derivatives have been known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Furan derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been associated with various biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-9-14(19-23-11)17(21)18-10-15(20)12-4-6-13(7-5-12)16-3-2-8-22-16/h2-9,15,20H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMPDSHLYYJCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.